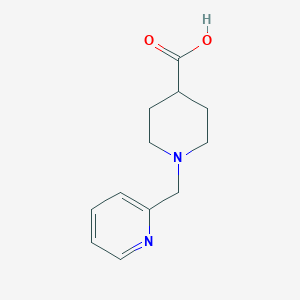

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid involves several steps, including chlorination, condensation, and decarboxylation processes. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of related compounds, from 2-amino-4-methylpyridine through chlorination and condensation with piperidine in DMF demonstrates a typical pathway with an overall yield of about 62% (Li, 2012).

Molecular Structure Analysis

The molecular structure of similar nitrogenous compounds has been elucidated using techniques such as X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. These studies provide insights into the optimal molecular structures, molecular electrostatic potentials, and frontier molecular orbitals. For example, a study on the crystal structure and DFT study of a related compound showed the confirmation of structure by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), along with a comparison of DFT calculations with X-ray diffraction values (Ban et al., 2023).

Chemical Reactions and Properties

The reactivity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid derivatives involves various functionalization reactions, including those leading to different molecular arrangements and the formation of cyclic compounds. These reactions are critical for understanding the compound's behavior in chemical syntheses and its potential applications in developing new molecules.

Physical Properties Analysis

The physical properties of compounds akin to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid, such as their spectroscopic characteristics, have been studied using FT-IR, NMR, and UV techniques, alongside quantum chemical methods. These studies offer detailed insights into the compounds' electronic structure, including Mulliken charges, HOMO and LUMO energies, and various other thermodynamic parameters (Devi, Bishnoi, & Fatma, 2020).

Wissenschaftliche Forschungsanwendungen

Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Method

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

2. Piperidine Derivatives in Rubber Accelerators

Application

Piperidine derivatives are used in the production of rubber accelerators, which are substances that speed up the vulcanization of rubber .

Results

3. Pyridine-2-carboxylic Acid in Multi-component Synthesis

Application

Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds show important biological properties, such as being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

Method

The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Results

This newly designed protocol quickly constructed products conventionally under milder conditions .

4. Piperidine Derivatives in Anaplastic Lymphoma Kinase Inhibitors

Application

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Results

5. Pyridine Carboxylic Acid in Cocrystallization

Application

Pyridine carboxylic acid is used as a coformer in cocrystallization with squaric acid . This process results in the formation of new complexes, including a salt–cocrystal continuum and two ionic complexes .

Results

6. Piperidine Derivatives in Multicomponent Reactions

Application

Piperidine derivatives are used in multicomponent reactions, which are valuable tools for the development of diverse heterocyclic scaffolds . These reactions are more suitable than linear-type synthesis because single-step conversion reduces chemical waste, reaction time, work-up procedure, and cost .

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Eigenschaften

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEQWWLLXPMZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392605 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid | |

CAS RN |

193538-28-2 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193538-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)